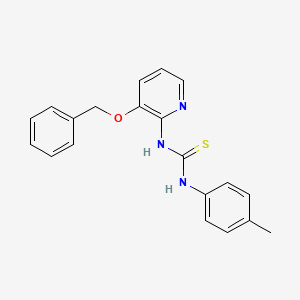

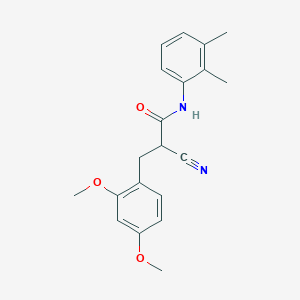

5-chloro-N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-chloro-N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C11H5Cl2N3O2S2 and its molecular weight is 346.2. The purity is usually 95%.

BenchChem offers high-quality 5-chloro-N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial Effects

MMV676501 has shown potent antimicrobial effects, particularly against strains of Neisseria gonorrhoeae . This compound has been identified as a potential treatment option for patients with susceptible and multi-extensively drug-resistant N. gonorrhoeae, a sexually transmitted infection that is becoming increasingly resistant to existing treatments .

Inhibitor of Plasmodium falciparum

The compound has been identified as a specific inhibitor of Plasmodium falciparum ’s late-stage development and egress . This makes MMV676501 a potential candidate for the treatment of malaria, a disease caused by Plasmodium parasites.

Antithrombotic Activity

Research has indicated that thiophene derivatives, which include MMV676501, have potential antithrombotic activity . This suggests that MMV676501 could be used in the treatment of thrombosis, a condition characterized by blood clots within the vascular system.

Haemolytic Activity

Some studies have shown that MMV676501 and similar compounds have haemolytic activity . This means that they can cause the rupture or destruction of red blood cells, which could potentially be harnessed for therapeutic purposes.

Inhibitor of Toxoplasma gondii Egress

MMV676501 has been found to inhibit the calcium ionophore-induced egress of Toxoplasma gondii , a related apicomplexan parasite . This suggests that MMV676501 could be used in the treatment of toxoplasmosis, a disease caused by T. gondii.

DNA Fragmentation in Merozoites

The compound MMV676501 has been found to induce the fragmentation of DNA in merozoites, impairing their ability to egress and invade . This could potentially be used to prevent the spread of certain parasitic infections.

Mecanismo De Acción

Target of Action

The compound has been studied for its antimicrobial potential, particularly against strains of Neisseria gonorrhoeae

Mode of Action

The exact mode of action of MMV676501 is currently unknown . It has been observed to have potent activity against resistant strains ofNeisseria gonorrhoeae . The compound’s interaction with its targets leads to bactericidal effects .

Biochemical Pathways

Given its observed antimicrobial activity, it is likely that the compound interferes with essential biochemical pathways in bacteria, leading to their death

Pharmacokinetics

The compound has been shown to have potent activity in vitro , suggesting that it may have good bioavailability.

Result of Action

The result of MMV676501’s action is the death of the bacteria it targets . It has been observed to have bactericidal effects, meaning it kills bacteria rather than merely inhibiting their growth . This makes MMV676501 a promising candidate for further development as an antimicrobial agent.

Action Environment

The efficacy and stability of MMV676501 can be influenced by various environmental factors. For instance, the presence of other compounds can have synergistic effects, enhancing the activity of MMV676501 . Additionally, the compound’s stability and activity could potentially be affected by factors such as pH, temperature, and the presence of certain ions.

Propiedades

IUPAC Name |

5-chloro-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5Cl2N3O2S2/c12-7-3-1-5(19-7)9(17)14-11-16-15-10(18-11)6-2-4-8(13)20-6/h1-4H,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJEDOEVDJDTSLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5Cl2N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801346079 |

Source

|

| Record name | 5-Chloro-N-[5-(5-chloro-2-thienyl)-1,3,4-oxadiazol-2-yl]-2-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |

CAS RN |

865288-26-2 |

Source

|

| Record name | 5-Chloro-N-[5-(5-chloro-2-thienyl)-1,3,4-oxadiazol-2-yl]-2-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(furan-2-ylmethyl)amino]acetamide hydrochloride](/img/structure/B2540077.png)

![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(2-methylphenoxy)ethan-1-one](/img/structure/B2540080.png)

![Methyl 3-amino-2-[(3,4,5-trifluorophenyl)methyl]propanoate hydrochloride](/img/structure/B2540082.png)

![1-sec-butyl-4-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2540086.png)

![2-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2540087.png)

![N-[(4,5-Difluoro-1H-benzimidazol-2-yl)methyl]but-2-ynamide](/img/structure/B2540090.png)

![4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2540091.png)